molecular formula C17H15BrClN7S B14925306 5-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14925306
M. Wt: 464.8 g/mol
InChI Key: QAUWMYJETOSIFF-UHFFFAOYSA-N
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Description

N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that features a pyrazole and thiadiazole moiety. These heterocyclic structures are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

The synthesis of N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE typically involves multi-step reactions starting from commercially available precursors. The synthetic route includes the formation of the pyrazole and thiadiazole rings, followed by their coupling through appropriate linkers. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and halogenated intermediates . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiadiazole moieties can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the particular target being studied .

Properties

Molecular Formula

C17H15BrClN7S

Molecular Weight

464.8 g/mol

IUPAC Name

5-[(4-bromo-3-methylpyrazol-1-yl)methyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H15BrClN7S/c1-11-13(18)9-26(23-11)10-16-21-22-17(27-16)20-15-6-7-25(24-15)8-12-4-2-3-5-14(12)19/h2-7,9H,8,10H2,1H3,(H,20,22,24)

InChI Key

QAUWMYJETOSIFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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